molecular formula C6H9N3O B3096674 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone CAS No. 1287670-54-5

1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone

Cat. No. B3096674
CAS RN: 1287670-54-5
M. Wt: 139.16 g/mol
InChI Key: NOIXKRYLSHZDJM-UHFFFAOYSA-N
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Description

“1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone” is a heterocyclic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone”, has been a subject of interest due to their broad range of chemical and biological properties . Various synthetic routes have been developed, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, ultrasound and microwave-assisted reactions .


Molecular Structure Analysis

The molecular structure of “1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone” is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone”, have been synthesized through various chemical reactions . For instance, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone” include a refractive index of n20/D 1.556, a boiling point of 45-80 °C/760 mmHg, and a density of 1.141 g/mL at 25 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

Synthesis and Reactions
1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive amino group. For instance, it has been utilized to obtain pure derivatives through diazotization, leading to the formation of diazonium salts. These salts have been further reacted with phenyl isothiocyanate to produce thiourea derivatives, which are key intermediates for the synthesis of thiazole and triazine derivatives. These processes underline the compound's versatility in organic synthesis, particularly in the creation of compounds with potential antiviral activities (Attaby et al., 2006).

Antiviral Activity
The synthesis of pyrazolo[3,4-b]pyridine derivatives from 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone has demonstrated significant potential in antiviral research. These derivatives have shown efficacy against various viruses, highlighting the compound's role in developing new antiviral agents. The antiviral activity is evaluated through cytotoxicity assays against specific viruses, showcasing the therapeutic potential of these synthesized compounds (Hu et al., 2018).

Antimicrobial and Anticancer Activity
Novel pyrazole derivatives synthesized from 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone have been explored for their antimicrobial and anticancer properties. These compounds, characterized by various spectroscopic techniques, have shown promising results against specific bacterial and fungal species, as well as against certain cancer cell lines. This indicates the compound's utility in medicinal chemistry for the development of new therapeutic agents with antimicrobial and anticancer activities (Hafez et al., 2016).

Fungicidal Activity
Research into 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, synthesized from 1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone, has indicated moderate inhibitory activity against certain fungi. This highlights the potential use of these derivatives in developing new fungicides, contributing to agricultural chemistry and the management of fungal diseases (Liu et al., 2012).

Future Directions

The future directions for “1-(4-Amino-1-methyl-1H-pyrazol-3-yl)ethanone” could involve the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance . There is a great importance of heterocyclic ring-containing drugs, and imidazole-containing moiety occupies a unique position in heterocyclic chemistry .

properties

IUPAC Name

1-(4-amino-1-methylpyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4(10)6-5(7)3-9(2)8-6/h3H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXKRYLSHZDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN(C=C1N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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